molecular formula C7H8N2O2 B8674242 5-Amino-6-methylpicolinic acid

5-Amino-6-methylpicolinic acid

Cat. No. B8674242
M. Wt: 152.15 g/mol
InChI Key: ODXWNZYERGNWKK-UHFFFAOYSA-N
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Patent
US09108921B2

Procedure details

To a solution of 6-methyl-5-nitropicolinic acid (31C, 500 mg, 2.75 mmol) in methanol (10 ml) was added Pd/C (50 mg). The solution was stirred at r.t. under H2 atmosphere for 1 h, when LC-MS showed that s.m. was consumed. Then the mixture was filtered and concentrated to give the crude product which was used to the next step without further purification. LC-MS: m/z 153 (M+H)+
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][C:3]=1[N+:11]([O-])=O>CO.[Pd]>[NH2:11][C:3]1[CH:4]=[CH:5][C:6]([C:8]([OH:10])=[O:9])=[N:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at r.t. under H2 atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=NC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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